Necrostatin-5
Overview
Description
Identification and Inhibition of RIP1 Kinase
Necrostatin-5, along with other necrostatins, has been identified as an inhibitor of necroptosis, a regulated form of necrotic cell death. Necrostatin-1, a closely related compound, was the first to be discovered as a selective allosteric inhibitor of RIP1 kinase, which is a crucial molecule in the necroptosis pathway. Necrostatin-5, similar to necrostatin-1 and necrostatin-3, targets RIP1 kinase but operates through a distinct mechanism .
Structural Insights into RIP1 Inhibition
The structural basis of RIP1 inhibition by necrostatins has been elucidated through crystallography. Necrostatins occupy a hydrophobic pocket in the kinase domain of RIP1, stabilizing it in an inactive conformation. This interaction is facilitated by conserved amino acids in the activation loop of RIP1. The structural analysis provides a foundation for understanding how necrostatins, including necrostatin-5, inhibit RIP1 and offers insights for drug design .
Cardioprotective Effects and Mitochondrial Interactions
Necrostatin has demonstrated cardioprotective effects by modulating the opening of the mitochondrial permeability transition pore (MPTP), which is a key event in ischemia-reperfusion injury. Studies using necrostatin-1 have shown that its protective effects in myocardial ischemia are dependent on the presence of cyclophilin-D, a component of the MPTP .
Neuroprotection and Anti-inflammatory Properties
Necrostatin-1 has been shown to reduce histopathology and improve functional outcomes in models of traumatic brain injury (TBI). It appears to play a significant role in the pathogenesis of cell death and inflammation following TBI, suggesting that necrostatin-5 may have similar therapeutic potential .
Therapeutic Implications in Various Diseases
The role of necrostatin-1 in disease models has been extensively studied, demonstrating its ability to ameliorate necroptotic cell death in inflammatory, cardiovascular, and neurological diseases. This suggests that necrostatin-5 could also have broad therapeutic applications .
Reduction of Oxidative Damage and Inflammation in Neonatal Hypoxia-Ischemia
Necrostatin-1 has been found to decrease oxidative damage and inflammation in a model of neonatal hypoxia-ischemia, indicating that necrostatin-5 might also be effective in managing cellular necrosis therapeutically .
Anti-inflammatory Efficacy in Osteoarthritis
Necrostatin-1 has shown promise in reducing inflammation and apoptosis in osteoarthritis models, which could imply similar benefits for necrostatin-5 in inflammatory conditions .
Efficacy in Large Animal Models of Ischemia/Reperfusion Injury
The efficacy of necrostatin-1 in reducing cell death and infarct size after ischemia/reperfusion injury has been demonstrated in a porcine model, which is relevant to human disease. This supports the potential for necrostatin-5 in similar clinical scenarios .
Inhibition of Proapoptotic Proteins
Necrostatin-1 has been shown to prevent the integration of proapoptotic proteins into mitochondria, which is a mechanism that could also be relevant for necrostatin-5 in protecting against cell death in neurodegenerative conditions .
Pharmacokinetics and Bioavailability
A quantitative analysis of necrostatin-1 has provided insights into its pharmacokinetics and bioavailability in rats. This information is crucial for understanding the in vivo behavior of necrostatins and could be applicable to necrostatin-5 as well .
Scientific Research Applications
Necroptosis in Cerebral Ischemia and I/R Injury
Necroptosis, a form of programmed cell death, is significant in the context of cerebral ischemia and ischemia/reperfusion (I/R) injury. It's initiated by inflammatory receptors activating the receptor-interacting protein kinase (RIPK) pathway. Research indicates that inhibitors of RIPK1, like necrostatin-1, significantly reduce brain injury following cerebral ischemia. This highlights the potential of targeting the necroptosis pathway as a novel therapeutic approach for stroke treatment (Liao et al., 2020).
Necroptosis in Environmental Chemical-Induced Pathology
Necroptosis is also implicated in the pathogenesis of diseases related to environmental chemical exposure. Chemical-induced cytotoxic effects, like DNA damage, mitochondrial dysregulation, and oxidative damage, are associated with necroptosis. Understanding the molecular pathogenesis of environmental chemicals and their relation to necroptosis is crucial for introducing novel targets for the prevention and treatment of human health issues linked to environmental exposures (Sepand et al., 2020).
Necroptosis in Neurodegenerative Diseases
Chronic neuroinflammation, facilitated by the tumor necrosis factor α (TNF-α) biochemical pathway, plays a role in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. Research on animal models has shown that TNF-α inhibition can lead to favorable outcomes, including improvement in cognitive function and reduction in the burden of neurofibrillary tangles and β-amyloid plaques. These findings underscore the potential of anti-TNF agents and TNF-modulating agents in the prevention and treatment of neurodegenerative diseases (Shamim & Laskowski, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONMECBFMCKBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365590 | |
Record name | Necrostatin-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Necrostatin-5 | |
CAS RN |
337349-54-9 | |
Record name | Necrostatin-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Necrostatin-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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